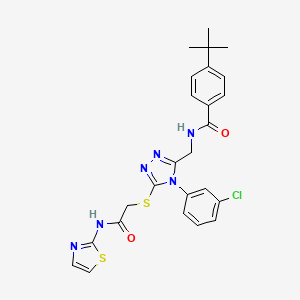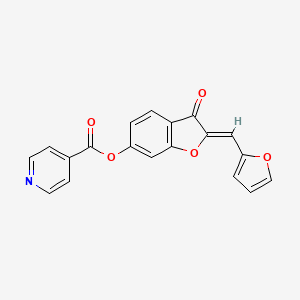
2-Ethynyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research .
Mecanismo De Acción
Target of Action
It is known that fluoropyridines, a class of compounds to which 2-ethynyl-4-(trifluoromethyl)pyridine belongs, have interesting and unusual physical, chemical, and biological properties .
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.
Biochemical Pathways
It is known that fluoropyridines can be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .
Result of Action
Given its potential use in the synthesis of various biologically active compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that the presence of fluorine in this compound may enhance its stability and efficacy in various environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-(trifluoromethyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-(trifluoromethyl)iodopyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, carbonyl compounds, and reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethynyl-4-(trifluoromethyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its incorporation into polymers and other materials can improve their thermal and chemical stability .
Comparación Con Compuestos Similares
- 2-Ethynyl-4-nitropyridine
- 2-Ethynyl-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine-3-carbonitrile
- 2-Fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile
Comparison: Compared to these similar compounds, 2-Ethynyl-4-(trifluoromethyl)pyridine is unique due to the presence of both an ethynyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDFPAAGYXBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)


![N-(4-chlorophenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2606292.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)




![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)



